molecular formula C19H20N2O3 B15249173 1-((3-(Dimethylamino)propyl)amino)-4-hydroxyanthraquinone CAS No. 38866-17-0

1-((3-(Dimethylamino)propyl)amino)-4-hydroxyanthraquinone

Cat. No.: B15249173
CAS No.: 38866-17-0
M. Wt: 324.4 g/mol
InChI Key: JZTAIFJWWKIHKJ-UHFFFAOYSA-N
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Description

1-((3-(Dimethylamino)propyl)amino)-4-hydroxyanthraquinone is a complex organic compound known for its unique chemical structure and properties This compound is part of the anthraquinone family, which is widely recognized for its applications in dyes, pigments, and various industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(Dimethylamino)propyl)amino)-4-hydroxyanthraquinone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-amino-4-hydroxyanthraquinone with 3-(dimethylamino)propylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-((3-(Dimethylamino)propyl)amino)-4-hydroxyanthraquinone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form hydroquinone derivatives.

    Substitution: The amino and hydroxy groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and quinone derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((3-(Dimethylamino)propyl)amino)-4-hydroxyanthraquinone has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes and pigments, as well as in the development of advanced materials.

Mechanism of Action

The mechanism of action of 1-((3-(Dimethylamino)propyl)amino)-4-hydroxyanthraquinone involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can generate reactive oxygen species (ROS) that induce oxidative stress in cells, contributing to its cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-4-hydroxyanthraquinone: Lacks the dimethylamino group, resulting in different chemical properties and applications.

    1-((3-(Dimethylamino)propyl)amino)-anthraquinone:

    4-Hydroxyanthraquinone: Lacks the amino and dimethylamino groups, leading to distinct chemical behavior.

Uniqueness

1-((3-(Dimethylamino)propyl)amino)-4-hydroxyanthraquinone is unique due to the presence of both the dimethylamino and hydroxy groups, which confer specific chemical reactivity and potential applications in various fields. Its ability to participate in diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.

Properties

CAS No.

38866-17-0

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

1-[3-(dimethylamino)propylamino]-4-hydroxyanthracene-9,10-dione

InChI

InChI=1S/C19H20N2O3/c1-21(2)11-5-10-20-14-8-9-15(22)17-16(14)18(23)12-6-3-4-7-13(12)19(17)24/h3-4,6-9,20,22H,5,10-11H2,1-2H3

InChI Key

JZTAIFJWWKIHKJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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